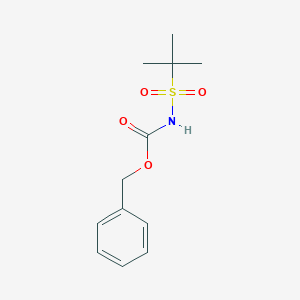

Benzyl (tert-butylsulfonyl)carbamate

Description

Properties

Molecular Formula |

C12H17NO4S |

|---|---|

Molecular Weight |

271.33 g/mol |

IUPAC Name |

benzyl N-tert-butylsulfonylcarbamate |

InChI |

InChI=1S/C12H17NO4S/c1-12(2,3)18(15,16)13-11(14)17-9-10-7-5-4-6-8-10/h4-8H,9H2,1-3H3,(H,13,14) |

InChI Key |

CTBVIAMNQGDJGT-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)S(=O)(=O)NC(=O)OCC1=CC=CC=C1 |

Origin of Product |

United States |

Preparation Methods

Method Summary (Based on CN102020589B Patent)

- Starting Material: N-BOC-D-Serine (tert-butoxycarbonyl protected D-serine).

- Activation: Formation of mixed acid anhydride using isobutyl chlorocarbonate in the presence of N-methylmorpholine as an acid scavenger.

- Condensation: Reaction of the activated intermediate with benzylamine in anhydrous ethyl acetate under cold conditions (-20 to 40 °C, preferably -10 to 5 °C).

- Reaction Time: 3 to 5 hours.

- Workup: Extraction, washing with dilute hydrochloric acid and brine, solvent evaporation, and crystallization from hexane/ethyl acetate.

- Yield: Typically 90% or higher.

| Parameter | Condition/Value |

|---|---|

| Solvent | Anhydrous ethyl acetate |

| Temperature | -20 to 40 °C (preferably -10 to 5 °C) |

| Molar Ratios (N-BOC-D-Serine : i-BuOCOCl : NMM : Benzylamine) | 1 : 1.1–1.5 : 1.1–1.5 : 1.1–1.5 |

| Reaction Time | 3–5 hours |

| Yield | 90–93% |

This method yields (R)-[1-(hydroxymethyl)-2-carbonyl-2-[(phenylmethyl)amino]ethyl]-t-butyl carbamate, a key intermediate for further sulfonylation steps.

Introduction of the Benzyl Group

The benzyl moiety is introduced typically via condensation of benzylamine with the activated carbamate intermediate or via alkylation methods.

Alkylation via Gabriel Conditions (From Czech Chemical Communications)

- Benzyl tert-butyl iminodicarbonate can be synthesized starting from benzoyl isocyanate and benzyl alcohol.

- The intermediate is then subjected to tert-butoxycarbonylation and aminolysis to yield benzyl tert-butyl carbamate.

- Alkylation of the sodium salt of this compound with various halides under Gabriel synthesis conditions provides benzyloxycarbonyl tert-butoxycarbonyl diprotected amines.

- Mitsunobu reaction conditions can also be used to alkylate with alcohols, allowing selective deprotection later.

This approach is versatile and allows for the preparation of various benzyl-protected amines with tert-butyl carbamate groups.

Sulfonylation to Install the tert-Butylsulfonyl Group

While direct literature on benzyl (tert-butylsulfonyl)carbamate sulfonylation is limited, general sulfonylation methods for tert-butyl carbamates involve:

- Reaction with tert-butylsulfonyl chloride or related sulfonylating agents.

- Use of base (e.g., triethylamine) to scavenge HCl formed.

- Conducting the reaction in anhydrous solvents such as dichloromethane or ethyl acetate.

- Temperature control to avoid side reactions.

The sulfonylation step is critical to introduce the tert-butylsulfonyl protecting group, which is stable under various conditions and can be selectively removed when needed.

Alternative Preparation of tert-Butyl Benzyl Amine (Precursor)

A related compound, tert-butyl benzyl amine, can be prepared under mild conditions as a precursor:

- Reaction of tert-butyl benzyl chloride with ammoniacal liquor in the presence of phenyl aldehyde as a side reaction inhibitor.

- Heating at 50 °C for 12–24 hours.

- Workup includes acid-base extraction and drying.

- Yield reported around 88.4%.

This method provides a straightforward route to benzyl amine derivatives with tert-butyl groups, which can be further converted to carbamates or sulfonyl derivatives.

Summary Table of Key Preparation Steps

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Formation of tert-butyl carbamate intermediate | N-BOC-D-Serine, isobutyl chlorocarbonate, N-methylmorpholine, benzylamine, ethyl acetate, -10 °C to 15 °C, 3–5 h | 90–93 | Cold, anhydrous conditions preferred |

| Benzyl group introduction | Benzylamine condensation or Gabriel alkylation | High | Selective protection and deprotection possible |

| Sulfonylation | tert-butylsulfonyl chloride, base, anhydrous solvent | Not specified | Requires careful temperature control |

| tert-Butyl benzyl amine synthesis | tert-butyl benzyl chloride, ammoniacal liquor, phenyl aldehyde, 50 °C, 12–24 h | 88.4 | Mild conditions, side reaction inhibited |

Analytical Characterization

The final this compound and intermediates are typically characterized by:

- 1H NMR Spectroscopy: Signals corresponding to tert-butyl groups (singlet ~1.3–1.4 ppm), benzyl protons (multiplets ~7.2–7.4 ppm), and carbamate NH.

- Mass Spectrometry (ESI-MS): Molecular ion peaks confirming molecular weight (e.g., m/z 295.2 [M+H]+ for related carbamate).

- Crystallization and Melting Point: To confirm purity and stereochemistry.

- Chromatography: HPLC or TLC to monitor reaction progress and purity.

Chemical Reactions Analysis

Types of Reactions

Benzyl (tert-butylsulfonyl)carbamate undergoes several types of chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfonyl derivatives.

Reduction: Reduction reactions can remove the sulfonyl group, yielding the parent carbamate.

Substitution: Nucleophilic substitution reactions can replace the sulfonyl group with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields sulfonyl derivatives, while reduction can regenerate the parent carbamate .

Scientific Research Applications

Benzyl (tert-butylsulfonyl)carbamate has several applications in scientific research:

Chemistry: Used as a protecting group in organic synthesis, particularly in peptide synthesis.

Biology: Employed in the modification of biomolecules to study their functions and interactions.

Medicine: Investigated for potential use in drug development due to its ability to protect functional groups during synthesis.

Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism by which benzyl (tert-butylsulfonyl)carbamate exerts its effects involves the protection of amine groups through the formation of a stable carbamate linkage. This linkage can be selectively cleaved under specific conditions, allowing for the controlled release of the protected amine. The molecular targets and pathways involved include the interaction with nucleophiles and the subsequent formation or cleavage of the carbamate bond .

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Observations :

- Simple benzyl carbamates (e.g., benzyl carbamate) lack sulfonyl groups, making them more reactive in acid-catalyzed condensations but prone to hydrolysis and side reactions .

Table 2: Enzyme Inhibition Profiles of Carbamate Derivatives

Key Observations :

- Sulfonamide-containing carbamates (e.g., compound 5k in ) exhibit potent BChE inhibition due to sulfonyl group interactions with enzyme active sites . The tert-butylsulfonyl variant may share this mechanism but could exhibit altered potency due to steric effects.

- Isosorbide-based di-carbamates uniquely inhibit AChE, contrasting with monosubstituted benzyl carbamates, which favor BChE . This suggests that the tert-butylsulfonyl group’s placement and substituent number critically influence selectivity.

Reactivity and Solubility

- Reactivity : Benzyl carbamates with electron-withdrawing groups (e.g., sulfonyl) show reduced nucleophilicity, slowing hydrolysis but enabling stable intermediates in multi-step syntheses . For example, tert-butylsulfonyl derivatives may resist acid-catalyzed side reactions better than methylsulfonyl analogs.

- Solubility : The tert-butylsulfonyl group increases lipophilicity, likely reducing solubility in polar protic solvents (e.g., water, acetic acid) compared to unsubstituted benzyl carbamates . This property could be advantageous in drug design for enhanced blood-brain barrier penetration.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.